Product packaging for Rhamnetin 3-rhamnoside(Cat. No.:CAS No. 20188-83-4)

Rhamnetin 3-rhamnoside

Cat. No.: B192264
CAS No.: 20188-83-4
M. Wt: 462.4 g/mol
InChI Key: LOMXQCXSNSCLNP-UFGFRKJLSA-N
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Description

Classification and General Significance of Flavonoid Glycosides in Plant Biology

Flavonoids are a major class of polyphenolic secondary metabolites synthesized by plants. wikipedia.org Their fundamental structure consists of a fifteen-carbon skeleton with two phenyl rings (A and B) connected by a three-carbon heterocyclic ring (C), often abbreviated as a C6-C3-C6 structure. wikipedia.orgnih.gov Based on modifications to this basic skeleton, flavonoids are categorized into several subclasses, including flavonols, flavones, isoflavones, flavanones, anthocyanins, and flavanols. nih.govmdpi.com

In plants, flavonoids are most commonly found not in their free form (aglycone) but as glycosides, where a sugar molecule is attached. wikipedia.orgnih.gov These are known as flavonoid glycosides and are typically located in the plant cell's vacuoles. nih.gov The linkage can be an O-glycosidic or a C-glycosidic bond. nih.govnih.gov Rhamnetin (B192265) 3-rhamnoside is classified as a flavonol glycoside. biosynth.com

Flavonoid glycosides play a multitude of critical roles in plant biology. nih.gov They are responsible for the vibrant coloration of flowers, fruits, and leaves, which serves to attract pollinators and seed dispersers. nih.govslideshare.net Furthermore, they are integral to the plant's defense mechanisms, offering protection against various biotic and abiotic stresses such as UV radiation, pathogens (fungi and bacteria), and herbivores. mdpi.comslideshare.net These compounds also participate in essential physiological processes, including the regulation of auxin transport, seed development, and symbiotic nitrogen fixation. nih.govmdpi.com

Overview of Rhamnetin 3-rhamnoside as a Subject of Scientific Inquiry

This compound, also known as Rhamnitrin, is a specific flavonoid glycoside that has been identified in various plant species. biosynth.compublish.csiro.au It is a derivative of Rhamnetin, which is a methylated form of Quercetin (B1663063). Structurally, it is the 3-O-rhamnoside of 7-O-methylquercetin. biosynth.com

Scientific inquiry into this compound is primarily driven by its potential biological activities. biosynth.com Research has consistently highlighted its function as a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress. biosynth.commdpi.com This antioxidant capacity forms the basis for investigating its potential in mitigating conditions associated with oxidative damage. biosynth.com Beyond its antioxidant properties, there is significant and growing interest in its anti-inflammatory effects. biosynth.comnih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 20188-83-4 biosynth.com
Chemical Formula C₂₂H₂₂O₁₁ biosynth.com
Molecular Weight 462.4 g/mol biosynth.com
Synonyms Rhamnitrin, 7-O-Methylquercetin 3-O-rhamnoside biosynth.com
Classification Flavonoid Glycoside (Flavonol) biosynth.com

Contextual Relevance within Phytochemical Research

The study of this compound is deeply embedded in the field of phytochemistry, which focuses on the chemical compounds derived from plants. Its isolation and identification from various plant sources are often key components of broader phytochemical analyses. For instance, it has been isolated from the berries of Rhamnus petiolaris and the leaves of Ruta montana. nih.govfrontiersin.org

A significant finding in phytochemical research is the discovery that this compound is the predominant flavonoid in the herb Loranthus tanakae, a plant used in traditional Chinese medicine to treat liver ailments. mdpi.comresearchgate.net It accounts for approximately 70% of the total flavonoid content in this plant, making it a critical component in understanding the herb's pharmacological effects. mdpi.comresearchgate.net Research into traditional medicinal recipes, such as the Thai formulation Trisamo, has also identified this compound as one of its chemical constituents. nih.gov This contextualizes the compound not just as an isolated chemical entity but as a key active ingredient within complex natural extracts, driving research into the scientific basis of traditional medicine.

Current Research Landscape and Emerging Areas of Investigation

The current research on this compound is vibrant and focused on elucidating its mechanisms of action and therapeutic potential. A primary area of investigation is its hepatoprotective (liver-protective) effects. Recent studies using both in vivo zebrafish models and in vitro HepG2 cell models demonstrated that the compound can protect against chemically-induced acute liver injury. researchgate.netnih.gov

Emerging research is delving into the specific molecular pathways through which this compound exerts its effects. Studies have shown its ability to modulate key inflammatory signaling pathways. For example, it has been found to inhibit the IKKβ/NF-κB signaling pathway, which is crucial in cellular inflammation. researchgate.netnih.gov In lipopolysaccharide-stimulated macrophage cells (RAW264.7), it was shown to suppress the NF-κB pathway while activating the Nrf2 signaling pathway, another important regulator of the cellular antioxidant response. nih.gov

Future research is expected to further explore its role in cell signaling pathways related to inflammation and oxidative stress. biosynth.com This includes potential applications in the study of neurodegenerative disorders and cancer biology, where oxidative stress and inflammation are key pathological factors. biosynth.com

Table 2: Summary of Recent Research Findings on this compound (ARR)

Research Area Model System Key Findings Reference(s)
Hepatoprotection Zebrafish larvae (in vivo); HepG2 cells (in vitro) Ameliorated thioacetamide-induced liver injury, reduced oxidative stress, and decreased lipid accumulation. mdpi.comnih.gov
Anti-inflammation RAW264.7 macrophage cells (in vitro) Inhibited the production of pro-inflammatory factors (NO, PGE₂, IL-6, IL-1β). nih.gov
Molecular Mechanism Zebrafish; HepG2 cells; RAW264.7 cells Inhibited the IKKβ/NF-κB signaling pathway and nuclear translocation of NF-κB p65. Activated the Nrf2 signaling pathway. nih.govresearchgate.netnih.gov
Antioxidant Activity Zebrafish; HepG2 cells Reduced levels of reactive oxygen species (ROS) and showed free radical scavenging capacity. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O11 B192264 Rhamnetin 3-rhamnoside CAS No. 20188-83-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20188-83-4

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C22H22O11/c1-8-16(26)18(28)19(29)22(31-8)33-21-17(27)15-13(25)6-10(30-2)7-14(15)32-20(21)9-3-4-11(23)12(24)5-9/h3-8,16,18-19,22-26,28-29H,1-2H3/t8-,16-,18+,19+,22-/m0/s1

InChI Key

LOMXQCXSNSCLNP-UFGFRKJLSA-N

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)O)O)O)O

Other CAS No.

20188-83-4

Synonyms

7-O-Methoxyquercetrin;  7-O-Methylquercetin 3-O-rhamnoside;  Rhamnitrin

Origin of Product

United States

Natural Occurrence and Distribution of Rhamnetin 3 Rhamnoside

Rhamnetin (B192265) 3-rhamnoside is synthesized by a variety of plant species, where it contributes to the plant's secondary metabolism. Its presence has been identified in several families of flowering plants, indicating a broad but specific distribution pattern.

Botanical Sources and Taxonomic Classification

Rhamnetin 3-rhamnoside has been isolated and identified from a range of plant species across different taxonomic families. The following table provides a summary of some of the key botanical sources and their respective classifications.

Plant SpeciesGenusFamily
Loranthus tanakaeLoranthusLoranthaceae
Globimetula brauniiGlobimetulaLoranthaceae
Spiraea genusSpiraeaRosaceae
Acacia confusaAcaciaFabaceae
Rhamnus alaternusRhamnusRhamnaceae

Loranthus tanakae , a parasitic plant belonging to the Loranthaceae family, is a significant source of this compound. In fact, preliminary research has indicated that Rhamnetin 3-O-α-rhamnoside is the predominant flavonoid in this species, accounting for approximately 70% of its total flavonoid content mdpi.com.

Globimetula braunii , another member of the Loranthaceae family, has also been found to contain Rhamnetin 3-O-α-L-rhamnopyranoside. This finding is noteworthy as it represents the first report of this compound in Globimetula braunii growing on Terminalia catappa.

The genus Spiraea , which belongs to the Rosaceae family, is another botanical source of rhamnetin and its glycosides. Chromatographic studies of species within the subgenus Protospiraea, such as Spiraea salicifolia, have led to the isolation of rhamnetin and its derivatives, including rhamnetin 3-O-β-D-glucopyranoside and other acylated forms researchgate.net.

Acacia confusa , a perennial tree in the Fabaceae family, is known to produce a diverse array of phenolic compounds, including flavonoids and their glycosides, in its various parts such as the heartwood, leaves, and bark nih.govnchu.edu.twmdpi.com. While a wide range of flavonoids have been identified in this species, the presence of rhamnetin derivatives contributes to its complex phytochemical profile.

Rhamnus alaternus , a member of the Rhamnaceae family, has been shown to contain a variety of flavonol glycosides in its leaves and green fruits, including Rhamnetin 3-O-rhamninoside nih.govsemanticscholar.org. The presence of this compound is part of a larger suite of flavonoids that characterize this species.

Ecological Roles and Presence in Plant Defense Mechanisms

Flavonoids, including this compound, play a crucial role in the defense mechanisms of plants. These compounds are not essential for the primary metabolic processes of growth and development but are vital for the plant's interaction with its environment and its survival against various stressors.

The primary role of many flavonoids in plant defense is their potent antioxidant activity herbapolonica.pl. Rhamnetin and its glycosides can scavenge free radicals, thereby protecting plant cells from oxidative damage caused by biotic and abiotic stresses such as pathogen attack, UV radiation, and nutrient deficiency. Studies have shown that Rhamnetin 3-O-α-rhamnoside can reduce oxidative stress, highlighting its protective function mdpi.com.

Furthermore, flavonoids can act as deterrents to herbivores and pathogens. Their presence can make plant tissues less palatable or even toxic to insects and other herbivores. While the specific allelopathic or anti-feedant properties of this compound are not extensively detailed in current literature, the general role of flavonoids in plant-herbivore interactions is well-established.

Isolation and Purification Methodologies for Rhamnetin 3 Rhamnoside

Extraction Techniques from Plant Matrices

The initial step in isolating Rhamnetin (B192265) 3-rhamnoside involves its extraction from the plant matrix. This is typically achieved using a suitable solvent to draw out the desired compounds.

Solvent-based extraction is a fundamental technique for isolating flavonoids like Rhamnetin 3-rhamnoside from plant tissues. Cold maceration is a commonly employed method that involves soaking the pulverized plant material in a solvent for an extended period at room temperature. tjnpr.orgtjnpr.org This technique is advantageous as it minimizes the thermal degradation of sensitive compounds.

Ethanol (B145695), often in an aqueous solution (e.g., 80-90%), is a frequently chosen solvent due to its ability to dissolve a wide range of flavonoid glycosides. tjnpr.orgresearchgate.netnih.gov For instance, in one study, the dried and pulverized leaves of Globimetula braunii were extracted using 90% ethanol through cold maceration. tjnpr.orgresearchgate.net Similarly, 80% methanol (B129727) has been used for the maceration of Fagonia arabica aerial parts. nih.gov The resulting crude extract contains this compound along with numerous other phytochemicals.

Fractionation Strategies

Following extraction, the crude extract is typically subjected to fractionation to separate compounds based on their polarity. This step reduces the complexity of the mixture, facilitating subsequent purification.

Liquid-liquid partitioning is a standard method for fractionating crude plant extracts. univ-bouira.dz The crude ethanol or methanol extract is typically dissolved in water and then sequentially partitioned with a series of immiscible organic solvents of increasing polarity. nih.govmdpi.com A common solvent sequence includes n-hexane, chloroform, ethyl acetate, and n-butanol. tjnpr.orgresearchgate.net

This process distributes the compounds between the aqueous and organic layers based on their relative solubilities.

n-Hexane and chloroform are used to remove non-polar and lipophilic compounds like fats and waxes. researchgate.netuniv-bouira.dz

Ethyl acetate is effective for extracting flavonoids with intermediate polarity. researchgate.nettbzmed.ac.ir

n-Butanol is particularly useful for enriching the fraction with more polar flavonoid glycosides, including this compound, as these compounds show good solubility in this solvent. tjnpr.orgresearchgate.netresearchgate.net

In the isolation of flavonoids from Globimetula braunii, the crude ethanol extract was successively partitioned with n-hexane, chloroform, ethyl acetate, and finally n-butanol. tjnpr.orgresearchgate.net The n-butanol fraction, containing the target glycosides, was then carried forward for further chromatographic separation. tjnpr.orgresearchgate.net

Below is an interactive table summarizing the solvents used in liquid-liquid partitioning and their purpose.

SolventPolarityPurpose in Fractionation
n-Hexane Non-polarRemoval of highly lipophilic compounds (e.g., fats, waxes, sterols). researchgate.netuniv-bouira.dz
Chloroform Moderately PolarRemoval of less polar compounds and some pigments. tjnpr.orgresearchgate.net
Ethyl Acetate PolarExtraction of flavonoids and other compounds of intermediate polarity. researchgate.nettbzmed.ac.ir
n-Butanol Highly PolarEnrichment of polar compounds, particularly flavonoid glycosides. tjnpr.orgresearchgate.netresearchgate.net

Chromatographic Separation Techniques

Chromatography is the cornerstone of purification for obtaining this compound in a pure form. A combination of different chromatographic methods is often necessary to resolve the complex mixtures from the fractionated extracts.

Column chromatography is a widely used technique for the large-scale separation of compounds from the enriched fractions. researchgate.nettbzmed.ac.ir

Silica (B1680970) Gel Chromatography : This technique separates compounds based on their polarity. The n-butanol fraction, for example, can be loaded onto a silica gel column. tjnpr.orgresearchgate.net A gradient elution system, often starting with a less polar solvent system (like chloroform) and gradually increasing the polarity by adding methanol, is used to elute the compounds. tjnpr.org Fractions are collected and monitored, often by Thin Layer Chromatography (TLC), to pool those containing the compound of interest. tjnpr.org

Sephadex Gel Filtration : This method, also known as size-exclusion chromatography, separates molecules based on their size. Sephadex LH-20 is a common stationary phase used for the purification of flavonoids. researchgate.netnih.govscience.gov Fractions obtained from silica gel chromatography that contain this compound are often further purified on a Sephadex LH-20 column, typically using methanol as the eluting solvent. tjnpr.orgresearchgate.net This step is effective in removing remaining impurities of different molecular sizes. researchgate.net

A detailed research example for the isolation of Rhamnetin 3-O-α-L-rhamnopyranoside from Globimetula braunii is presented in the table below. tjnpr.orgresearchgate.net

Chromatographic StepStationary PhaseMobile Phase / EluentOutcome
Step 1: Column Chromatography Silica Gel (60-120 mesh)Gradient of Chloroform-Methanol (from 100:0 to 0:100)128 initial fractions, pooled into 21 major fractions based on TLC profiles. tjnpr.org
Step 2: Gel Filtration Sephadex LH-20MethanolIsolation of three pure flavonols, including Rhamnetin 3-O-α-L-rhamnopyranoside (10 mg). tjnpr.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique essential for both the analysis and final purification of this compound. diva-portal.org

Analytical HPLC : This mode is used to identify and quantify the presence of this compound in various extracts and fractions. scielo.brnchu.edu.tw It employs columns with small internal diameters and particle sizes to achieve high separation efficiency. thermofisher.com A common setup involves a reversed-phase C18 column with a gradient elution system, typically using a mixture of acidified water and an organic solvent like methanol or acetonitrile. scielo.br Detection is often performed using a Diode Array Detector (DAD) or mass spectrometry (MS). diva-portal.orgscielo.br

Preparative HPLC : When the goal is to isolate a pure compound for further studies, preparative HPLC is used. diva-portal.orgthermofisher.com This mode utilizes larger columns and higher flow rates to handle larger sample loads. thermofisher.com The conditions (stationary phase, mobile phase) are often scaled up from a developed analytical method. thermofisher.com For instance, a semi-preparative reversed-phase HPLC on a C18 column can be used to purify this compound from a complex fraction, yielding the compound with high purity. nchu.edu.twscribd.com

High-Speed Countercurrent Chromatography (HSCCC) for Flavonoid Isolation

High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven to be highly effective for the separation and purification of natural products, including flavonoids like this compound. This method operates without a solid support matrix, thereby minimizing the irreversible adsorption of the sample and leading to high recovery rates.

The principle of HSCCC lies in the partitioning of solutes between two immiscible liquid phases within a coil that is subjected to a strong centrifugal force field. This allows for a continuous and efficient separation process. The selection of a suitable two-phase solvent system is a critical step in developing an effective HSCCC method. The partition coefficient (K) of the target compound in the solvent system determines its retention and separation behavior.

In the context of flavonoid isolation, HSCCC offers several advantages. It is a preparative technique capable of handling large sample loads, making it suitable for obtaining substantial quantities of pure compounds. researchgate.net The method is also versatile, with the ability to adjust the solvent system composition to optimize the separation of specific flavonoids. researchgate.netnih.gov For instance, a two-phase solvent system composed of n-butanol-petroleum ether-0.5% acetic acid (5:3:5, v/v) has been successfully used to separate flavonoids. researchgate.net Another example is the use of a chloroform/ethyl acetate/methanol/water (8:1:6:5, v/v) system for the separation of glycosides. nih.gov

Table 1: Examples of Solvent Systems Used in HSCCC for Flavonoid and Glycoside Separation

Target CompoundsSolvent System (v/v/v) or (v/v/v/v)Source
Anthraquinone and Stilbene GlycosidesChloroform/Ethyl Acetate/Methanol/Water (8:1:6:5) nih.gov
Flavonoidsn-Butanol-Petroleum Ether-0.5% Acetic Acid (5:3:5) researchgate.net
Anthraquinonesn-Hexane–Ethanol–Water (18:22:3) mdpi.com

The efficiency of HSCCC can be further enhanced by combining it with other techniques. For example, pre-enrichment of the target compounds using macroporous resins before HSCCC separation can significantly improve the purity and yield of the final product. nih.gov

Methodologies for Purity Assessment in Isolated Compounds

Once a compound such as this compound has been isolated, it is imperative to assess its purity. Several analytical techniques are employed to determine the purity of the isolated compound, with High-Performance Liquid Chromatography (HPLC) being one of the most widely used methods. mdpi.comsemanticscholar.org

HPLC offers high resolution and sensitivity for the separation and quantification of compounds in a mixture. semanticscholar.org The purity of the isolated compound is typically determined by calculating the peak area of the target compound as a percentage of the total peak area in the chromatogram. For instance, purities of over 98% have been reported for flavonoids isolated using a combination of chromatographic techniques. google.com In some studies, purities of isolated compounds like emodin, chrysophanol, and physcion (B1677767) reached 99.2%, 98.8%, and 98.2%, respectively, as determined by HPLC. mdpi.com

The structural integrity and identity of the purified compound are confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H-NMR and ¹³C-NMR) and 2D (HSQC, HMBC, COSY) techniques, provides detailed information about the chemical structure of the molecule. tjnpr.orgwiley.com Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. semanticscholar.org

Table 2: Analytical Techniques for Purity Assessment and Structural Elucidation

TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)Structural elucidation
Mass Spectrometry (MS)Molecular weight determination and structural confirmation

In some instances, the purity of the isolated compound is reported to be greater than 95% based on these analytical methods. mdpi.comnih.gov

Structural Elucidation and Characterization of Rhamnetin 3 Rhamnoside

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Rhamnetin (B192265) 3-rhamnoside. researchgate.netwiley.comresearchgate.netarabjchem.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments are utilized to piece together the molecular puzzle.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For Rhamnetin 3-rhamnoside, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons of the flavonoid backbone and the protons of the rhamnose sugar moiety.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the flavonoid and sugar portions of the molecule are distinct and aid in their identification. researchgate.net

Two-dimensional NMR techniques are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy) experiments identify proton-proton couplings, revealing which protons are adjacent to each other. This is instrumental in assigning the protons within the rhamnose sugar and the aromatic rings of the rhamnetin aglycone. wiley.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netwiley.comarabjchem.org

¹H and ¹³C NMR Spectral Data for this compound

Position δH (ppm) δC (ppm)
Rhamnetin (Aglycone)
2 - 157.1
3 - 134.9
4 - 178.2
5 - 161.8
6 6.29 (d, J=2.0 Hz) 99.2
7 - 164.9
8 6.55 (d, J=2.0 Hz) 94.3
9 - 157.7
10 - 105.9
1' - 121.5
2' 7.68 (d, J=2.2 Hz) 115.1
3' - 147.2
4' - 148.9
5' 6.93 (d, J=8.5 Hz) 115.8
6' 7.59 (dd, J=8.5, 2.2 Hz) 122.5
7-OCH₃ 3.88 (s) 56.4
Rhamnose
1'' 5.35 (d, J=1.5 Hz) 102.3
2'' 4.21 (m) 70.9
3'' 3.75 (dd, J=9.5, 3.3 Hz) 70.8
4'' 3.34 (m) 72.3
5'' 3.45 (m) 70.6
6'' 0.91 (d, J=6.2 Hz) 17.8

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. Coupling constants (J) are reported in Hertz (Hz). The presented data is a compilation from various sources and may show slight variations depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. researchgate.netresearchgate.netarabjchem.org For this compound, techniques like Electrospray Ionization (ESI-MS) are commonly used.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming its chemical formula. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural insights. The loss of a rhamnose sugar moiety (146 Da) is a characteristic fragmentation, which helps to confirm the presence and identity of the sugar component. researchgate.net The remaining fragment corresponds to the rhamnetin aglycone, further validating the structure.

Mass Spectrometry Data for this compound

Ion m/z (mass-to-charge ratio) Interpretation
[M+H]⁺ 463 Molecular ion (protonated)
[M-rhamnose+H]⁺ 317 Fragment ion after loss of the rhamnose sugar

Note: The m/z values are illustrative and can vary slightly based on the specific ionization technique and instrument used.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the electronic and vibrational properties of this compound, respectively. researchgate.net

UV-Vis spectroscopy is particularly useful for studying the conjugated system of the flavonoid core. The UV-Vis spectrum of this compound typically exhibits two major absorption bands, referred to as Band I and Band II. Band I, appearing at a longer wavelength, is associated with the cinnamoyl system (B-ring and the C-ring), while Band II, at a shorter wavelength, is related to the benzoyl system (A-ring). The positions of these bands can be influenced by the substitution pattern on the flavonoid skeleton. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl (C=O) group of the γ-pyrone ring, aromatic C=C bonds, and C-O bonds of the ether and glycosidic linkages. researchgate.net

Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Bands Interpretation
UV-Vis (in Methanol) ~258 nm (Band II), ~358 nm (Band I) Absorption bands characteristic of the flavonoid chromophore
Infrared (IR) ~3400 cm⁻¹ (O-H stretching), ~1655 cm⁻¹ (C=O stretching), ~1605 cm⁻¹ (aromatic C=C stretching), ~1060 cm⁻¹ (C-O stretching) Presence of hydroxyl, carbonyl, aromatic, and ether/glycosidic functional groups

Note: The absorption maxima (λmax) in UV-Vis and the vibrational frequencies in IR are approximate and can vary depending on the solvent and sample preparation.

Chemical Derivatization and Glycosidic Hydrolysis Studies

In addition to spectroscopic methods, classical chemical techniques such as derivatization and hydrolysis play a role in confirming the structure of this compound. researchgate.net

Glycosidic Hydrolysis: Acid hydrolysis of this compound cleaves the glycosidic bond, yielding the aglycone (rhamnetin) and the sugar moiety (rhamnose). arabjchem.orgresearchgate.net These individual components can then be identified by chromatographic and spectroscopic comparison with authentic standards. This experiment definitively confirms the identities of the aglycone and the sugar that make up the glycoside.

Chemical Derivatization: Derivatization reactions, such as methylation, can be used to determine the location of free hydroxyl groups in the molecule. By comparing the spectroscopic data of the derivatized and underivatized compound, the positions of glycosylation and other substituents can be confirmed. For instance, complete methylation followed by hydrolysis can help pinpoint the site of the glycosidic linkage.

Biosynthesis and Metabolic Pathways of Rhamnetin 3 Rhamnoside

Enzymatic Glycosylation Pathways of Flavonoids

The biological activity, solubility, and stability of flavonoids are significantly altered by glycosylation, the enzymatic attachment of sugar moieties. nih.gov This process is catalyzed by glycosyltransferases (GTs), which transfer an activated sugar nucleotide to a flavonoid acceptor molecule. mdpi.com The diversity of flavonoids in nature is largely due to the variety of sugars attached and the different positions on the flavonoid skeleton where they are attached. nih.gov Rhamnosylation, the attachment of a rhamnose sugar, is a key step in the biosynthesis of compounds like Rhamnetin (B192265) 3-rhamnoside. portlandpress.com

Rhamnosyltransferases (RhaTs) are the specific enzymes responsible for transferring a rhamnose group from a sugar donor, typically UDP-L-rhamnose, to an acceptor molecule. portlandpress.com Several RhaTs involved in flavonoid biosynthesis have been identified from various plant species. These enzymes often belong to the Glycosyltransferase Family 1. nih.gov

A well-characterized example is the rhamnosyltransferase from Arabidopsis thaliana, AtUGT78D1. This enzyme has been cloned and expressed in Escherichia coli for biotechnological production of rhamnosylated flavonoids. acs.orgnih.govnih.gov Studies on the synthesis of isorhamnetin-3-O-rhamnoside, a closely related compound, revealed that the optimal activity for AtUGT78D1 occurs at a pH of 7.0 and a temperature of 45 °C. nih.govnih.gov The enzyme was found to be stable within a pH range of 6.5 to 8.5. nih.govnih.gov

Rhamnosyltransferases can exhibit substrate promiscuity, meaning they can act on various flavonoid acceptors. For instance, RhaTs from Chrysanthemum and Citrus species have been shown to catalyze the rhamnosylation of different flavones, flavanones, and flavonols. oup.com However, they can also show preferences; Chrysanthemum 1,6RhaTs prefer flavone (B191248) glucosides, while a similar enzyme from Citrus sinensis (Cs1,6RhaT) prefers flavanone (B1672756) glucosides. oup.com

Table 1: Characterized Rhamnosyltransferases in Flavonoid Biosynthesis

Enzyme Source Organism Optimal pH Optimal Temperature Substrate(s) Product(s) Reference(s)
AtUGT78D1 Arabidopsis thaliana 7.0 45 °C Isorhamnetin (B1672294), Quercetin (B1663063) Isorhamnetin-3-O-rhamnoside, Quercetin-3-O-rhamnoside nih.gov, nih.gov, acs.org
Cm1,6RhaT Chrysanthemum x morifolium Not specified Not specified Flavone glucosides (e.g., acacetin-7-O-glucoside) Flavone rutinosides oup.com

The high cost and limited availability of the sugar donor UDP-rhamnose are significant bottlenecks for the large-scale production of rhamnosylated flavonoids. mdpi.com To overcome this, researchers have developed biotechnological production systems, often using engineered microorganisms like E. coli, that incorporate in situ UDP-rhamnose regeneration. d-nb.infoacs.org

One successful strategy involves engineering E. coli W to create a platform for rhamnosylation. d-nb.info This was achieved by introducing a sucrose (B13894) phosphorylase to convert inexpensive sucrose into precursors for UDP-glucose, which is then converted to UDP-rhamnose by overexpressing the UDP-rhamnose synthase gene (MUM4 from A. thaliana). By knocking out competing metabolic pathways, the engineered strain could efficiently produce 1.12 g/L of quercitrin (B1678633) (quercetin 3-O-rhamnoside). d-nb.info

Another approach is the use of a multi-enzyme cascade. A one-pot synthesis method for isorhamnetin-3-O-rhamnoside used a three-enzyme system: a rhamnosyltransferase (AtUGT78D1), a sucrose synthase, and a UDP-rhamnose synthase. mdpi.comnih.govnih.gov This system regenerates UDP-rhamnose from UDP and sucrose, achieving a 100% molar conversion and a final product titer of 231 mg/L. mdpi.comnih.govnih.gov Further enhancements to UDP-rhamnose supply in E. coli, by introducing efficient synthesis pathways and improving the availability of the cofactor NADPH, have led to quercitrin production levels as high as 7627 mg/L. acs.org

Table 2: Examples of Engineered Systems for Flavonoid Rhamnoside Production

Production Host Engineering Strategy Target Compound Final Titer Reference(s)
E. coli W Sucrose utilization pathway, MUM4 overexpression, pathway knockouts Quercitrin 1.12 g/L d-nb.info
E. coli Co-expression of AtUGT78D1 and RHM2 (rhamnose synthase) Kaempferol 3-O-rhamnoside 200 mg/L acs.org
In vitro cascade AtUGT78D1, Sucrose Synthase, UDP-rhamnose Synthase Isorhamnetin-3-O-rhamnoside 231 mg/L nih.gov, nih.gov, mdpi.com

Biotransformation Studies of Rhamnetin 3-rhamnoside

Biotransformation refers to the structural modification of chemical compounds by living organisms or their enzymes. cellulosechemtechnol.ro For flavonoid glycosides like this compound, biotransformation often involves deglycosylation (removal of sugar moieties) or other modifications by microbes. nih.govnih.gov

The purple photosynthetic bacterium Rhodopseudomonas palustris has been identified as a potent agent for the biotransformation of flavonoids. cellulosechemtechnol.ronih.govscience.gov Its metabolic versatility allows it to utilize a wide range of compounds as substrates. researchgate.net

A high-throughput transcriptome sequencing analysis provided direct insight into the biotransformation mechanism of alpha-rhamnetin-3-rhamnoside by R. palustris. nih.gov In this study, a total of 3,360 unique genes were found to be differentially expressed when the bacterium was treated with the compound. nih.gov A significant portion of these genes were involved in carbohydrate metabolism (36.0%), energy metabolism (18.4%), and ABC transport (6.0%). nih.gov Crucially, researchers identified 19 transcripts that were annotated as hydrolytic enzymes, which are likely involved in the catabolism and deglycosylation of the flavonoid. nih.gov

Studies on other flavonoid glycosides support this mechanism. Crude enzyme extracts from R. palustris have been shown to transform rutin (B1680289) (quercetin-3-O-rutinoside) by sequentially cleaving the sugar moieties to first produce isoquercitrin (B50326) and finally the aglycone quercetin. nih.govresearchgate.netresearchgate.net This demonstrates the bacterium's deglycosylation activity, suggesting that a primary biotransformation pathway for this compound would be the hydrolytic removal of its rhamnose group to yield the aglycone, rhamnetin.

Computational Approaches to Biosynthetic Pathway Prediction

Predicting the biosynthetic pathways of natural products is a complex challenge that is increasingly being addressed with computational tools. elifesciences.orgfrontiersin.org These approaches can save significant time and resources compared to purely experimental methods. researchgate.net

Computational methods for pathway prediction can be broadly categorized into knowledge-based and rule-based approaches. elifesciences.org

Knowledge-based approaches , such as the Knowledge-based Identification of Pathway Enzymes (KIPEs), use existing reaction databases like MetaCyc to identify potential enzymes in a pathway through sequence similarity and analysis of functional domains. elifesciences.orgnih.gov

Rule-based approaches employ generalized reaction rules based on structural patterns to predict potentially novel metabolic pathways. elifesciences.org

More recently, machine learning algorithms have shown high performance in predicting enzymatic reactions and even cocrystal formation of flavonoids. elifesciences.orgresearchgate.net Models like Gradient Boosting Machines (GBM) and Random Forest can be trained on transcriptomic and metabolomic data to identify key genes and predict their functions and interactions within a biosynthetic network. mdpi.com For instance, a reaction class-similarity based prediction tool was developed to identify multiple gut bacterial species that collectively catalyze the multi-step metabolism of a flavonoid. elifesciences.org Furthermore, quantum chemistry methods like Density Functional Theory (DFT) calculations are used to investigate the energetics and mechanisms of specific enzymatic reactions within a proposed pathway, helping to validate or refute hypothetical steps. frontiersin.org

Table 3: Computational Approaches in Flavonoid Biosynthesis Research

Approach Description Application Example Reference(s)
Knowledge-based Identification of Pathway Enzymes (KIPEs) Identifies pathway enzymes based on sequence similarity and functional motifs against known databases. Automatic annotation of flavonoid biosynthesis pathway in Croton tiglium. nih.gov
Reaction Class-Similarity Prediction Predicts enzymatic reactions based on similarity to known reaction classes. Identified gut bacteria capable of metabolizing the flavonoid tilianin. elifesciences.org
Machine Learning (e.g., GBM, Random Forest) Uses algorithms to find patterns in large datasets (transcriptomics, metabolomics) to predict gene function and interactions. Identified key genes and metabolites in the flavonoid pathways of Leymus chinensis. mdpi.com

Biological Activities and Molecular Mechanisms of Rhamnetin 3 Rhamnoside

Antioxidant Activity Investigations

Rhamnetin (B192265) 3-rhamnoside has demonstrated notable antioxidant properties, which are crucial in protecting against cellular damage induced by oxidative stress. ontosight.aibiosynth.com

Free Radical Scavenging Assays (e.g., DPPH, Superoxide (B77818) Anion, Reactive Oxygen Species (ROS))

Rhamnetin 3-rhamnoside has been shown to be an effective scavenger of various free radicals. In studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this compound demonstrated significant activity. researchgate.netnchu.edu.tw One study reported a 50% inhibitory concentration (IC50) value of 1.5 µg/ml for DPPH radical scavenging. researchgate.net

The compound also exhibits potent scavenging activity against superoxide anions. Research has indicated its ability to inhibit superoxide anion radicals with an IC50 value of 35 µg/ml. researchgate.net Furthermore, this compound has been observed to reduce levels of reactive oxygen species (ROS). researchgate.net In studies on HepG2 cells, it dose-dependently decreased ROS fluorescence intensity induced by thioacetamide (B46855) (TAA). mdpi.com Another study on HeLa cells showed a marked reduction in ROS production induced by hydrogen peroxide (H2O2). researchgate.net

Table 1: Free Radical Scavenging Activity of this compound

Assay Target Radical Model System Key Findings Reference
DPPH Assay DPPH Radical Chemical Assay IC50 of 1.5 µg/ml researchgate.net
Superoxide Anion Scavenging Superoxide Anion Chemical Assay IC50 of 35 µg/ml researchgate.net
ROS Reduction Reactive Oxygen Species HepG2 Cells Dose-dependent decrease in TAA-induced ROS mdpi.com
ROS Reduction Reactive Oxygen Species HeLa Cells Marked reduction in H2O2-induced ROS researchgate.net

Inhibition of Oxidative Stress Markers (e.g., Lipid Peroxidation)

This compound has been shown to inhibit lipid peroxidation, a key marker of oxidative stress. In human K562 cells, it demonstrated potent inhibition of H2O2-induced lipid peroxidation with an IC50 value of 106 µg/ml. researchgate.net Studies on zebrafish larvae also revealed that this compound administration led to a decrease in the content of malondialdehyde (MDA), a product of lipid peroxidation, which was elevated by TAA-induced liver injury. mdpi.com

However, it is worth noting that the presence of a rhamnoside group at the C3 position of the flavonoid structure might have a negative effect on its antilipid peroxidation activity compared to its aglycone form. nchu.edu.twnih.gov

Modulation of Endogenous Antioxidant Defense Systems (e.g., Nrf2/HO-1 Pathway, SOD, CAT, GSH)

This compound has been found to modulate the body's own antioxidant defense systems. In a study on RAW264.7 macrophages, it was observed to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govspandidos-publications.com This activation led to the upregulation of heme oxygenase-1 (HO-1), a key antioxidant enzyme. nih.govspandidos-publications.com The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com

Furthermore, in a zebrafish model of acute liver injury, this compound treatment significantly increased the activities of superoxide dismutase (SOD) and catalase (CAT), and the content of glutathione (B108866) (GSH), all of which were reduced by TAA-induced oxidative stress. mdpi.comresearchgate.net

Table 2: Modulation of Endogenous Antioxidant Systems by this compound

Pathway/Enzyme Model System Effect Reference
Nrf2/HO-1 Pathway RAW264.7 Macrophages Upregulation of Nrf2 and HO-1 expression nih.govspandidos-publications.com
Superoxide Dismutase (SOD) Zebrafish Larvae Increased activity mdpi.comresearchgate.net
Catalase (CAT) Zebrafish Larvae Increased activity mdpi.comresearchgate.net
Glutathione (GSH) Zebrafish Larvae Increased content mdpi.comresearchgate.net

Anti-inflammatory Activity Investigations

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. ontosight.ai

Suppression of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

This compound has been shown to suppress the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, it significantly inhibited the production of nitric oxide (NO). nih.govspandidos-publications.com The production of prostaglandin E2 (PGE2), another important inflammatory mediator, was also reduced by this compound in the same cell line. nih.govspandidos-publications.com

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)

The anti-inflammatory activity of this compound extends to the regulation of pro-inflammatory cytokine expression. In LPS-stimulated RAW264.7 cells, the compound was found to reduce the production of interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govspandidos-publications.com Similarly, in a zebrafish model of liver injury, this compound treatment led to a decrease in the levels of tumor necrosis factor-alpha (TNF-α) and IL-6 in cell culture supernatants of HepG2 cells. mdpi.com An extract containing this compound also showed a significant reduction in inflammatory mediators including IL-1β, IL-6, and TNF-α in cigarette smoke condensate-exposed H292 cells and in mice. semanticscholar.org

Table 3: Anti-inflammatory Effects of this compound

Mediator/Cytokine Model System Effect Reference
Nitric Oxide (NO) RAW264.7 Macrophages Inhibition of production nih.govspandidos-publications.com
Prostaglandin E2 (PGE2) RAW264.7 Macrophages Reduction of production nih.govspandidos-publications.com
Interleukin-1β (IL-1β) RAW264.7 Macrophages Reduction of production nih.govspandidos-publications.com
Interleukin-6 (IL-6) RAW264.7 Macrophages, HepG2 Cells, H292 Cells, Mice Reduction of production/levels mdpi.comnih.govspandidos-publications.comsemanticscholar.org
Tumor Necrosis Factor-α (TNF-α) HepG2 Cells, H292 Cells, Mice Reduction of levels mdpi.comsemanticscholar.org

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, IKKβ, TRAF6, TLR4)

This compound, also referred to as α-rhamnrtin-3-α-rhamnoside (ARR), has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. nih.govmdpi.com Studies have shown its ability to interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govmdpi.com

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, ARR treatment has been observed to suppress the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibition is crucial as NF-κB activation is a critical step in the transcription of pro-inflammatory cytokines. The mechanism for this inhibition involves the upregulation of NOD-like receptor family CARD domain containing 3 (NLRC3), which is known to inhibit NF-κB signaling by removing the ubiquitination of TNF receptor-associated factor 6 (TRAF6). nih.gov TRAF6 is a key upstream regulator of NF-κB. nih.govnih.gov By upregulating NLRC3, ARR effectively disrupts the signaling cascade leading to NF-κB activation. nih.gov

Further investigations into the anti-inflammatory mechanism of ARR in a model of acute liver injury revealed its inhibitory effects on the IKKβ/NF-κB signaling pathway. mdpi.com The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is responsible for phosphorylating the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent release and nuclear translocation of NF-κB. researchgate.netnih.gov ARR was found to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing the activation of the NF-κB p65 subunit. mdpi.com This leads to a downstream reduction in the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2). mdpi.com

The anti-inflammatory actions of related compounds like resveratrol (B1683913) have also been linked to the inhibition of the Toll-like receptor 4 (TLR4)-mediated NF-κB activation pathway, with evidence pointing to the involvement of TRAF6. nih.gov While direct studies on this compound's interaction with TLR4 are emerging, the established modulation of the TRAF6 and NF-κB pathways suggests a comprehensive inhibitory effect on inflammatory signaling cascades. nih.govmdpi.com

Table 1: Modulation of Inflammatory Signaling Pathways by this compound (ARR)

Pathway ComponentEffect of ARR TreatmentStudied ModelReference
NF-κB p65 Inhibition of nuclear translocationLPS-stimulated RAW264.7 macrophages nih.gov
NLRC3 UpregulationLPS-stimulated RAW264.7 macrophages nih.gov
p-IKKα/β Inhibition of phosphorylationThioacetamide-induced acute liver injury mdpi.com
p-IκBα Inhibition of phosphorylationThioacetamide-induced acute liver injury mdpi.com
COX-2 Decreased expressionThioacetamide-induced acute liver injury mdpi.com

Enzyme Modulation and Inhibition Studies

Inhibition of Xanthine (B1682287) Oxidase

This compound has been identified as an inhibitor of xanthine oxidase (XO), an enzyme that plays a crucial role in the production of uric acid. nih.gov The overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. nih.gov

In a study evaluating various phenolic compounds, quercetin-3-rhamnoside (a closely related compound) demonstrated xanthine oxidase inhibitory activity. nih.gov Computational studies suggest that these phenolic compounds bind to the molybdenum (MO) site of the xanthine oxidase enzyme, which is the active site for catalysis. nih.gov This interaction is believed to be responsible for the observed inhibition of the enzyme's activity, thereby reducing the production of uric acid. nih.gov The inhibitory potential of these compounds highlights their therapeutic promise for conditions like hyperuricemia. nih.gov The aglycone, rhamnetin, has also been noted for its xanthine oxidase inhibitory properties. jst.go.jp

Table 2: Xanthine Oxidase Inhibition by Related Phenolic Compounds

CompoundMethodKey FindingReference
Quercetin-3-rhamnosideIn vitro and computational analysisPossesses xanthine oxidase inhibitory activity by binding to the molybdenum (MO) site. nih.gov
RhamnetinNot specifiedExhibits xanthine oxidase inhibitory activity. jst.go.jp

Inhibition of Secretory Phospholipase A2 (sPLA2) (in studies of related compounds)

While direct studies on this compound are limited, research on its aglycone, rhamnetin, has demonstrated inhibitory activity against secretory phospholipase A2 (sPLA2). mdpi.comnih.govunesp.br sPLA2 enzymes are involved in inflammatory processes. mdpi.comnih.govunesp.br

A study comparing quercetin (B1663063) and its methylated derivatives found that rhamnetin exhibited sPLA2 inhibitory potential. mdpi.comnih.govunesp.br The presence of a hydroxyl group at the C-3 position of the C-ring in rhamnetin is suggested to be important for both its anti-inflammatory and enzymatic inhibitory effects on sPLA2. mdpi.comnih.govunesp.br

Effects on Cholinesterase and Tyrosinase Activities (in studies of related compounds)

Studies on related flavonoid compounds have explored their potential to inhibit cholinesterases (acetylcholinesterase and butyrylcholinesterase) and tyrosinase, enzymes implicated in neurodegenerative diseases and skin pigmentation disorders, respectively. semanticscholar.orgscience.govsemanticscholar.org

For instance, various plant extracts containing flavonoids have been assessed for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. science.gov While specific data on this compound is not detailed, the general class of flavonoids is of interest for these enzymatic inhibitions. semanticscholar.orgscience.gov

Regarding tyrosinase, a key enzyme in melanin (B1238610) synthesis, studies on other flavonoids like quercetin have shown significant inhibitory activity. semanticscholar.orgnih.gov The structure-activity relationship of flavonoids suggests that the hydroxylation pattern on the rings is crucial for their anti-tyrosinase effects. semanticscholar.org For example, quercetin showed better tyrosinase inhibition than its rhamnoside derivative, quercetin-3-O-α-L-rhamnoside. semanticscholar.org This indicates that the glycosylation at the C-3 position might influence the inhibitory potential.

Investigations into Specific Cellular Mechanisms

Modulation of Apoptosis and Pyroptosis Pathways

This compound and its aglycone, rhamnetin, have been investigated for their roles in modulating programmed cell death pathways, including apoptosis and pyroptosis. nih.govmedchemexpress.comfrontiersin.org

Apoptosis is a form of programmed cell death essential for tissue homeostasis. cellsignal.com It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which converge on the activation of caspases, such as caspase-3, -7, -8, and -9. cellsignal.cominvivogen.com Studies on the related compound rhamnetin have shown that it can induce apoptosis in cancer cells. medchemexpress.com

Pyroptosis is a pro-inflammatory form of programmed cell death that is dependent on caspases, particularly caspase-1, and is characterized by the release of pro-inflammatory cytokines like IL-1β and IL-18. uva.esijbs.com It is often triggered by inflammasomes, which are multiprotein complexes that sense pathogens and cellular danger signals. uva.escaymanchem.com Recent research has highlighted the crosstalk between apoptosis and pyroptosis pathways. For example, under certain conditions, caspase-3, a key executioner of apoptosis, can cleave gasdermin E (GSDME) to induce pyroptosis. frontiersin.orgmdpi.com Furthermore, caspase-8, traditionally associated with the extrinsic apoptosis pathway, can also influence pyroptosis by cleaving gasdermin D (GSDMD) or by being part of the PANoptosome, a complex that regulates a hybrid cell death pathway involving pyroptosis, apoptosis, and necroptosis. frontiersin.orgcaymanchem.com

While direct studies detailing the specific effects of this compound on the intricate molecular players of apoptosis and pyroptosis are still emerging, its established anti-inflammatory properties, particularly the modulation of NF-κB and related signaling molecules, suggest a potential to influence these cell death pathways. nih.govmdpi.com For instance, a study on α-rhamnrtin-3-α-rhamnoside (ARR) indicated its involvement in modulating apoptotic pathways in the context of its anti-inflammatory effects. nih.gov

Regulation of Autophagy and Ferroptosis Pathways

Recent research has illuminated the role of this compound, also referred to as Rhamnetin-3-O-α-L-rhamnoside (ARR), in the simultaneous regulation of autophagy and ferroptosis, particularly in the context of alcohol-induced liver injury (ALI). researchgate.netorcid.orgwjgnet.come-cmh.org Studies have shown that this compound can mitigate liver damage by modulating these two critical cellular processes. researchgate.net

In a mouse model of acute alcoholic liver injury, administration of this compound led to a notable improvement in liver cell damage. researchgate.net The mechanism behind this protective effect was linked to the inhibition of ferroptosis and the induction of autophagy. researchgate.net Ferroptosis is a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. This compound was found to counteract this process by influencing the expression of key ferroptosis-related proteins. researchgate.netnih.gov Specifically, it increased the expression of Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11), both of which are crucial for suppressing ferroptosis. researchgate.net Concurrently, it decreased the expression of Ferritin Light Chain (FTL), a protein involved in iron storage. researchgate.netnih.gov

Simultaneously, this compound was observed to promote autophagy, a cellular recycling process that helps remove damaged components and maintain cellular homeostasis. The compound achieved this by upregulating the expression of essential autophagy-related proteins, including Beclin-1, Autophagy-associated Gene 5 (ATG5), and the ratio of Microtubule-associated protein 1 light chain 3 (LC3) II/I. researchgate.net It also decreased the levels of Sequestosome 1 (p62), a protein that is degraded during the autophagic process, indicating an enhanced autophagic flux. researchgate.net These findings suggest that this compound prevents acute alcoholic liver injury by concurrently inhibiting ferroptosis and inducing protective autophagy. researchgate.net

Table 1: Modulation of Autophagy and Ferroptosis Pathway Proteins by this compound in Alcoholic Liver Injury Model researchgate.net
Cellular PathwayProtein TargetEffect of this compoundFunctional Implication
FerroptosisGlutathione Peroxidase 4 (GPX4)Increased ExpressionInhibition of Ferroptosis
Solute Carrier Family 7 Member 11 (SLC7A11)Increased ExpressionInhibition of Ferroptosis
Ferritin Light Chain (FTL)Decreased ExpressionRegulation of Iron Metabolism
AutophagyBeclin-1Increased ExpressionInduction of Autophagy
Autophagy-associated Gene 5 (ATG5)Increased ExpressionInduction of Autophagy
LC3II/I RatioIncreasedInduction of Autophagy
Sequestosome 1 (p62)Decreased ExpressionEnhanced Autophagic Flux

Other Biological Activity Areas Under Investigation

This compound, a flavonoid glycoside found in various plants, is the subject of ongoing research for a range of potential therapeutic applications. biosynth.comontosight.ainih.gov Investigations have primarily focused on its antioxidant, anti-inflammatory, and anticancer properties. biosynth.comontosight.airesearchgate.net

Antioxidant Activity: The compound is recognized as a potent antioxidant. biosynth.comontosight.ai Its mechanism of action involves scavenging free radicals, which helps to protect cells from oxidative stress and subsequent damage. biosynth.com This antioxidant capacity is believed to be beneficial in mitigating conditions associated with oxidative stress. biosynth.com Research has demonstrated that this compound can significantly reduce the production of reactive oxygen species (ROS) in cell models, such as in HeLa cells treated with hydrogen peroxide. researchgate.net Studies on extracts containing this compound have also confirmed high total phenolic and flavonoid content, correlating with significant in vitro antioxidant activities. wiley.com

Anti-inflammatory Properties: There is growing interest in the anti-inflammatory effects of this compound. biosynth.comontosight.ai Studies indicate that the compound may help manage inflammatory conditions. ontosight.ai For instance, α-rhamnrtin-3-α-rhamnoside, a synonym, has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by inhibiting the NF-κB signaling pathway and activating the Nrf2 pathway. nih.gov Further research using a thioacetamide (TAA)-induced acute liver injury model in both zebrafish and HepG2 cells revealed that the compound's protective effects are closely linked to its ability to inhibit the IKKβ/NF-κB signaling pathway, thereby reducing the release of inflammatory factors. mdpi.comresearchgate.net

Anticancer and Hepatoprotective Activities: The potential of this compound in cancer biology is an active area of research. biosynth.com Methanol (B129727) extracts of Loranthus tanakae, where this compound is a main active ingredient, have been reported to possess antitumor activities. nih.gov Flavonoids, in general, are known to exert anticancer effects. nih.gov Furthermore, investigations into its effects on acute liver injury have highlighted its significant hepatoprotective activity. mdpi.com In studies using TAA to induce liver damage, this compound was shown to ameliorate injury phenotypes, reduce oxidative stress, and inhibit inflammatory responses in the liver. mdpi.com

Table 2: Summary of Investigated Biological Activities of this compound
Biological ActivityModel/System StudiedKey Research FindingsReference
AntioxidantIn vitro; HeLa CellsActs as a potent free radical scavenger; reduces H₂O₂-induced ROS production. biosynth.comresearchgate.net
Anti-inflammatoryLPS-stimulated RAW264.7 Macrophages; TAA-induced Zebrafish and HepG2 cellsInhibits NF-κB signaling pathway and activates Nrf2 pathway; reduces release of inflammatory factors. nih.govmdpi.com
Anticancer/AntitumorGeneral studies on plant extracts containing the compoundExtracts rich in the compound show antitumor properties. biosynth.comnih.gov
HepatoprotectiveTAA-induced acute liver injury in Zebrafish and HepG2 cellsAmeliorates liver injury, decreases oxidative stress, and inhibits inflammation. mdpi.com

Structure Activity Relationship Sar Studies of Rhamnetin 3 Rhamnoside and Analogues

Influence of Glycosylation at C-3 Position on Biological Activities

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone (aglycone), significantly modulates the biological properties of the parent compound. The C-3 position of the C-ring is a common site for glycosylation in flavonoids.

Research indicates that glycosylation at the C-3 position with a rhamnose sugar, as seen in Rhamnetin (B192265) 3-rhamnoside, can have a notable impact on the molecule's antioxidant capabilities. Studies comparing the antioxidant activity of flavonoid rhamnosides with their corresponding aglycones have shown that the presence of a rhamnoside at the C-3 position can lead to a decrease in antioxidant and anti-lipid peroxidation activities. nchu.edu.twnih.gov For instance, in a study evaluating various flavonoid rhamnosides, the aglycone quercetin (B1663063) demonstrated superior inhibitory activity against lipid peroxidation compared to its 3-rhamnoside counterpart. nchu.edu.tw This suggests that the free hydroxyl group at the C-3 position is important for radical scavenging, and its substitution with a sugar moiety can diminish this effect.

The table below summarizes the IC50 values for DPPH radical-scavenging activity of several flavonoid rhamnosides and the aglycone quercetin, illustrating the influence of the C-3 rhamnoside group.

CompoundDPPH Radical-Scavenging Activity (IC50, µM)
Myricetin (B1677590) 3-rhamnoside3.0
Europetin (B600396) 3-rhamnoside3.2
Quercetin4.5
Quercetin 3-rhamnoside7.4
Rhamnetin 3-rhamnoside Detected as an antioxidant
Data sourced from a study on phytochemicals from Acacia confusa flowers. nih.gov

Conversely, while glycosylation at C-3 might decrease certain activities, it can enhance others or alter the pharmacokinetic profile of the molecule. For example, four antitumor flavonoid rhamnopyranosides, including Rhamnetin 3-O-α-L-rhamnoside, have been identified from Loranthus tanakae, suggesting that this structural feature may be important for their cytotoxic effects. scielo.sa.cr

Effects of Hydroxyl and Methoxyl Substitutions on Flavonoid A and B Rings

The arrangement and number of hydroxyl (-OH) and methoxyl (-OCH3) groups on the A and B rings of the flavonoid scaffold are critical determinants of their biological activity.

The antioxidant potential of flavonoids is strongly correlated with the number and position of hydroxyl groups, particularly on the B-ring. A greater number of hydroxyl groups on the B-ring generally leads to increased radical-scavenging activity. nchu.edu.tw The ortho-dihydroxy (catechol) structure in the B-ring is a well-established feature for potent antioxidant activity.

Rhamnetin is a methoxylated derivative of quercetin. The position of the methoxyl group influences its activity. A comparative study of the antioxidant potential of quercetin, rhamnetin (7-O-methylquercetin), and isorhamnetin (B1672294) (3'-O-methylquercetin) demonstrated that quercetin, with two hydroxyl groups on the B-ring and none methylated, possessed the highest radical scavenging activity. ptfarm.pl Rhamnetin, with a methoxy (B1213986) group at the C-7 position of the A-ring, exhibited higher antioxidant activity than isorhamnetin, which has a methoxy group on the B-ring. This indicates that methylation on the B-ring may have a more pronounced diminishing effect on antioxidant capacity compared to methylation on the A-ring. ptfarm.pl

The following table presents a comparison of the antioxidant activities of quercetin and its methylated derivatives, rhamnetin and isorhamnetin.

CompoundIC50 (µg/mL) for DPPH Radical Scavenging
Quercetin8.5
Luteolin (B72000)53
Rhamnetin 59
Isorhamnetin93.4
Apigenin (B1666066)>100
Data from an in vitro study evaluating the antioxidant potential of various flavonoids. ptfarm.pl

Furthermore, the methoxyl group at the C-7 position in europetin 3-rhamnoside was found to have a similar effect on antioxidant activity as the hydroxyl group at the same position in myricetin 3-rhamnoside, suggesting that for certain activities, this substitution does not significantly alter the potency. nchu.edu.tw

Role of the Rhamnose Moiety in Receptor Binding and Cellular Interactions

The sugar moiety in a flavonoid glycoside is not merely a passive component; it can actively participate in and influence the molecule's interaction with biological targets. The rhamnose unit in this compound can play a significant role in receptor binding and cellular uptake.

Studies have indicated that the rhamnose moiety can affect the binding specificity of molecules to their receptors. For instance, the rhamnose portion of certain steroidal alkaloids was found to be crucial for their binding specificity to steroid receptors, which in turn triggered apoptosis in human hepatoma cells. mdpi.com This suggests that the rhamnose in this compound could similarly guide its interaction with specific protein targets, potentially enhancing its affinity or selectivity for certain enzymes or receptors.

Computational Chemistry and Molecular Docking Approaches for Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules like this compound and their protein targets at an atomic level. These approaches provide insights into the binding modes, affinities, and the specific amino acid residues involved in the interaction, thereby helping to explain the observed biological activities.

Molecular docking studies have been performed on rhamnetin, the aglycone of this compound, with various protein targets. For example, docking simulations of rhamnetin with urokinase-type plasminogen activator (uPA), a protein implicated in cancer metastasis, revealed a high docking score and stable complex formation, suggesting its potential as a uPA inhibitor. itb.ac.iditb.ac.id The stability of the rhamnetin-uPA complex was further supported by molecular dynamics simulations, which showed a high number of hydrogen bonds, particularly with key residues like GLY219. itb.ac.id

In another study, rhamnetin was docked into the active site of the RmlA enzyme from Pseudomonas aeruginosa, which is essential for the biosynthesis of dTDP-L-rhamnose. The simulation showed a strong binding affinity, with rhamnetin forming multiple hydrogen bonds with key amino acid residues, indicating its potential as an inhibitor of this bacterial enzyme. ekb.eg

While direct and extensive molecular docking studies specifically on this compound are not as prevalent in the literature, studies on structurally similar flavonoid glycosides provide valuable insights. For instance, docking studies of isorhamnetin glycosides against influenza virus neuraminidase have been conducted to understand their antiviral mechanism. nih.gov Given the structural similarities, it can be inferred that the rhamnose moiety of this compound would likely influence its binding orientation and interactions within a protein's active site. The sugar group can form additional hydrogen bonds or have steric effects that alter the binding compared to the aglycone.

The table below summarizes the results of a molecular docking study of rhamnetin with the RmlA enzyme.

LigandTarget ProteinBinding Affinity (kcal/mol)Interacting Residues (via Hydrogen Bonds)
Rhamnetin RmlA-8.30GLY115, TYR38, THR42, TYR113
Data from an in silico study on flavonoid compounds as potential inhibitors of Pseudomonas aeruginosa RmlA. ekb.eg

Preclinical Investigations of Rhamnetin 3 Rhamnoside

In Vitro Cellular Models

In vitro studies using various cell lines have been instrumental in elucidating the molecular mechanisms underlying the bioactivities of Rhamnetin (B192265) 3-rhamnoside.

Research utilizing the murine macrophage cell line RAW264.7 has provided significant insights into the anti-inflammatory properties of Rhamnetin 3-rhamnoside. In studies where inflammation was induced using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, this compound demonstrated notable effects. nih.gov Treatment with the compound led to a significant reduction in the production of key inflammatory mediators. nih.gov

Specifically, this compound was found to inhibit the synthesis of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also decreased the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.gov At the genetic level, it suppressed the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and prostaglandins, respectively. nih.gov

The mechanism for these anti-inflammatory actions involves the modulation of key signaling pathways. This compound was shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the nuclear translocation of the p65 subunit. nih.gov Simultaneously, it activated the nuclear factor-erythroid 2-related factor 2 (Nrf2) signaling pathway, leading to the upregulation of downstream antioxidant proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov This dual action of suppressing pro-inflammatory pathways while boosting antioxidant defenses underscores its potential in mitigating inflammatory responses. nih.gov

Table 1: Effects of this compound in RAW264.7 Macrophage Cells

Parameter Assessed Model System Key Findings Reference
Inflammatory Mediators LPS-stimulated RAW264.7 cells Reduced production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2). nih.gov
Pro-inflammatory Cytokines LPS-stimulated RAW264.7 cells Decreased production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov
Enzyme Expression LPS-stimulated RAW264.7 cells Reduced mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Signaling Pathways LPS-stimulated RAW264.7 cells Inhibited nuclear translocation of NF-κB p65; Activated the Nrf2 signaling pathway. nih.gov

The human hepatocellular carcinoma cell line, HepG2, has been employed to model liver injury and investigate the hepatoprotective effects of this compound. In a model of acute liver injury induced by thioacetamide (B46855) (TAA), the compound demonstrated significant protective activity. mdpi.com

Treatment with this compound was found to lower the levels of reactive oxygen species (ROS) in TAA-stimulated HepG2 cells, indicating a potent antioxidant effect at the cellular level. mdpi.comdntb.gov.ua The underlying mechanism is closely linked to its anti-inflammatory properties. The compound effectively inhibited the overactivation of the IKKβ/NF-κB signaling pathway, a critical regulator of inflammation. mdpi.comnih.gov This inhibition prevented the translocation of the NF-κB p65 subunit from the cytoplasm into the nucleus, thereby reducing the release of intracellular inflammatory factors such as tumor necrosis factor-alpha (TNF-α) and IL-6. mdpi.comnih.govzfin.org

Table 2: Effects of this compound in HepG2 Liver Cells

Parameter Assessed Model System Key Findings Reference
Oxidative Stress Thioacetamide (TAA)-stimulated HepG2 cells Dose-dependently decreased Reactive Oxygen Species (ROS) levels. mdpi.comdntb.gov.ua
Inflammatory Cytokines TAA-stimulated HepG2 cells Reduced content of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). zfin.org
Signaling Pathway TAA-stimulated HepG2 cells Inhibited the activation of the IKKβ/NF-κB signaling pathway and prevented the nuclear translocation of NF-κB p65. mdpi.comnih.gov

Further mechanistic studies have been conducted in other cell lines. In HeLa cells subjected to oxidative stress induced by hydrogen peroxide (H2O2), this compound demonstrated significant protective effects. nih.gov Treatment with the compound led to a marked reduction in the production of reactive oxygen species (ROS), highlighting its ROS-modulating capabilities. nih.govresearchgate.net

Investigations into the effects of this compound on melanogenesis-related pathways in B16 murine melanoma cells are not extensively detailed in the available literature. Research has more commonly focused on its aglycone, Rhamnetin, or other related flavonoids in this specific cell line. jst.go.jpnih.gov For instance, studies on Rhamnetin (the compound without the rhamnose sugar moiety) have shown that it can suppress melanin (B1238610) content and inhibit tyrosinase activity through anti-oxidative and anti-inflammatory actions in B16 cells. jst.go.jpnih.gov However, specific data on the direct action of this compound in this model is limited.

In Vivo Animal Models

The pharmacological activities of this compound observed in vitro have been further explored and validated using in vivo animal models.

Zebrafish (Danio rerio) larvae serve as a valuable in vivo model for assessing organ injury due to their rapid development and optical transparency. In a model of acute liver injury (ALI) induced by thioacetamide (TAA), this compound showed significant protective activity. mdpi.comnih.gov Treatment with the compound ameliorated TAA-induced liver injury phenotypes and developmental toxicity. mdpi.comresearchgate.net

Mechanistically, this compound was found to relieve the oxidative stress response in the zebrafish larvae. mdpi.com It effectively modulated levels of ROS and malondialdehyde (MDA) and restored the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT), as well as the levels of glutathione (B108866) (GSH). mdpi.com Furthermore, the compound reduced the migration of neutrophils, a key event in the inflammatory response, and inhibited the expression of genes related to the NF-κB signaling pathway. mdpi.com

Table 3: Effects of this compound in Zebrafish Acute Liver Injury Model

Parameter Assessed Model System Key Findings Reference
Organ Injury Thioacetamide (TAA)-induced ALI in zebrafish larvae Ameliorated liver injury phenotypes and reduced developmental toxicity. mdpi.comresearchgate.net
Oxidative Stress TAA-induced ALI in zebrafish larvae Modulated levels of ROS, MDA, SOD, CAT, and GSH, enhancing antioxidant capacity. mdpi.com
Inflammation TAA-induced ALI in zebrafish larvae Reduced neutrophil migration and inhibited the expression of NF-κB pathway-related genes. mdpi.com

Murine models have been employed to study the effects of this compound in more complex physiological settings.

In a mouse model of acute alcoholic liver injury (ALI) , this compound demonstrated protective effects. researchgate.net It improved liver histology and lowered the elevated serum levels of liver enzymes such as glutamic pyruvic transaminase (ALT) and glutamic oxaloacetic transaminase (AST). researchgate.net The protective mechanism was linked to the regulation of autophagy and ferroptosis pathways. researchgate.net The compound was shown to induce autophagy and inhibit ferroptosis, while also enhancing the expression of Nrf2 and HO-1, key components of the antioxidant defense system. researchgate.net

The effects of this compound in sepsis models have not been as extensively documented as those of its aglycone, Rhamnetin. Studies on Rhamnetin have shown that it can ameliorate organ damage in mouse models of sepsis by reducing the bacterial burden and inhibiting the inflammatory response. mdpi.comnih.gov However, specific in vivo data for this compound in sepsis is not prominently featured in the reviewed literature.

In models of pulmonary inflammation , an ethanol (B145695) extract of Loranthus tanakae (LTE), which contains this compound as a key component, has been investigated. nih.govmdpi.com In mice with lung inflammation induced by cigarette smoke condensate (CSC) and LPS, or by Asian Sand Dust (ASD), treatment with the extract led to a significant reduction in the number of inflammatory cells and the levels of pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF). nih.govmdpi.com This was accompanied by reduced inflammatory cell infiltration into lung tissue. mdpi.com The mechanism was associated with the suppression of NF-κB activation and the enhancement of Nrf2 nuclear translocation, suggesting that the components of the extract, including this compound, collectively contribute to attenuating pulmonary inflammation. nih.gov

Table 4: Effects of this compound in Murine Models

Model Type Key Findings Mechanism of Action Reference
Alcoholic Liver Injury Ameliorated liver damage (histology, ALT, AST levels). Inhibited ferroptosis, induced autophagy, enhanced Nrf2/HO-1 pathway. researchgate.net
**Pulmonary Inflammation*** Reduced inflammatory cells and cytokines in BALF; Decreased lung tissue inflammation. Suppressed NF-κB activation; Enhanced Nrf2 expression. nih.govmdpi.com

\Note: These studies were conducted using a plant extract containing this compound as a primary component.*

Assessment of Molecular, Biochemical, and Histopathological Markers in Animal Studies

In preclinical animal studies, this compound, a flavonoid glycoside, has been evaluated for its effects on various biological markers to understand its potential mechanisms of action, particularly in models of liver injury and inflammation. mdpi.comresearchgate.netontosight.ai These investigations utilize animal models to observe changes at the molecular, biochemical, and tissue levels following exposure to a pathological insult and subsequent intervention with the compound.

Biochemical Marker Assessment

Animal models of acute liver injury induced by agents like thioacetamide (TAA) or alcohol have been instrumental in evaluating the effects of this compound on biochemical indicators of liver function and oxidative stress. mdpi.comresearchgate.netbohrium.com In a zebrafish model of TAA-induced liver injury, levels of the liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) were significantly elevated, indicating hepatocyte damage. mdpi.com Treatment with this compound led to a significant reduction in the activities of both enzymes. mdpi.com

Similarly, in a mouse model of acute alcoholic liver injury, alcohol administration caused a significant increase in serum ALT and AST. researchgate.netbohrium.com Intervention with this compound ameliorated these elevated aminotransferase levels. researchgate.netbohrium.com

Oxidative stress is a key factor in the pathogenesis of liver injury. mdpi.com Studies have measured several biomarkers of oxidative stress. In TAA-treated zebrafish, this compound administration was shown to decrease levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comresearchgate.net Concurrently, it increased the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), and replenished glutathione (GSH) content. mdpi.comresearchgate.net These findings were mirrored in the alcoholic liver injury mouse model, where the compound mitigated oxidative stress by reducing MDA levels and increasing SOD and GSH levels in liver tissue. researchgate.netbohrium.com

Table 1: Effect of this compound on Biochemical Markers in Animal Models of Liver Injury

Animal Model Inducing Agent Biochemical Marker Observed Effect of this compound Reference
Zebrafish (Danio rerio) Thioacetamide (TAA) Alanine Aminotransferase (ALT) ↓ Significant Decrease mdpi.com
Zebrafish (Danio rerio) Thioacetamide (TAA) Aspartate Aminotransferase (AST) ↓ Significant Decrease mdpi.com
Mouse (Balb/c) Alcohol Alanine Aminotransferase (ALT) ↓ Ameliorated Increase researchgate.net
Mouse (Balb/c) Alcohol Aspartate Aminotransferase (AST) ↓ Ameliorated Increase researchgate.net
Zebrafish (Danio rerio) Thioacetamide (TAA) Reactive Oxygen Species (ROS) ↓ Significant Decrease mdpi.comresearchgate.net
Zebrafish (Danio rerio) Thioacetamide (TAA) Malondialdehyde (MDA) ↓ Significant Decrease mdpi.comresearchgate.net
Mouse (Balb/c) Alcohol Malondialdehyde (MDA) ↓ Ameliorated Increase researchgate.net
Zebrafish (Danio rerio) Thioacetamide (TAA) Superoxide Dismutase (SOD) ↑ Significant Increase mdpi.comresearchgate.net
Mouse (Balb/c) Alcohol Superoxide Dismutase (SOD) ↑ Ameliorated Decrease researchgate.net
Zebrafish (Danio rerio) Thioacetamide (TAA) Catalase (CAT) ↑ Significant Increase mdpi.comresearchgate.net
Zebrafish (Danio rerio) Thioacetamide (TAA) Glutathione (GSH) ↑ Significant Increase mdpi.comresearchgate.net

Molecular Marker Assessment

The molecular mechanisms underlying the effects of this compound have been explored by assessing its impact on key signaling pathways and regulatory proteins involved in inflammation, oxidative stress, and cell death processes like ferroptosis and autophagy. mdpi.comresearchgate.netnih.gov

A central focus has been the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation. mdpi.comnih.gov In zebrafish with TAA-induced liver injury, this compound was found to inhibit the overactivation of the IKKβ/NF-κB signaling pathway. mdpi.comnih.gov This was associated with a reduction in the expression of inflammation-related genes. mdpi.com Further studies in cell models have shown the compound can inhibit the nuclear translocation of the NF-κB p65 subunit and reduce the release of inflammatory factors like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.comresearchgate.net

The Nrf2 (nuclear factor erythroid 2–related factor 2) pathway, which regulates antioxidant responses, has also been identified as a target. researchgate.netnih.gov Immunohistochemical analysis in a mouse model of alcoholic liver injury showed that alcohol decreased the levels of Nrf2 and its downstream target, heme oxygenase 1 (HO-1). researchgate.netbohrium.com Treatment with this compound enhanced the expression of both Nrf2 and HO-1. researchgate.netbohrium.com

In the context of alcohol-induced liver injury, this compound was also found to modulate proteins related to ferroptosis and autophagy. researchgate.net It increased the expression of glutathione peroxidase 4 (GPX4) and solute carrier family 7 member 11 (SLC7A11), which protect against ferroptosis. researchgate.net It also promoted autophagy, as indicated by increased expression of Beclin-1, ATG5, and the LC3II/I ratio, while decreasing levels of p62, a protein that is degraded during autophagy. researchgate.netbohrium.com

Table 2: Effect of this compound on Molecular Markers in Animal Studies

Animal Model Condition Molecular Target/Pathway Marker Observed Effect of this compound Reference
Zebrafish TAA-induced liver injury Inflammatory Signaling IKKβ/NF-κB pathway ↓ Inhibition of overactivation mdpi.comnih.gov
Zebrafish TAA-induced liver injury Inflammatory Signaling NF-κB p65 ↓ Inhibition of nuclear translocation mdpi.com
Mouse Alcoholic liver injury Antioxidant Response Nrf2 ↑ Enhanced expression researchgate.netbohrium.com
Mouse Alcoholic liver injury Antioxidant Response HO-1 ↑ Enhanced expression researchgate.netbohrium.com
Mouse Alcoholic liver injury Ferroptosis GPX4 ↑ Increased expression researchgate.net
Mouse Alcoholic liver injury Ferroptosis SLC7A11 ↑ Increased expression researchgate.net
Mouse Alcoholic liver injury Autophagy Beclin-1 ↑ Increased expression researchgate.net
Mouse Alcoholic liver injury Autophagy ATG5 ↑ Increased expression researchgate.net
Mouse Alcoholic liver injury Autophagy LC3II/I ratio ↑ Increased ratio researchgate.net

Histopathological Marker Assessment

Histopathological analysis of tissue samples provides direct visual evidence of the effects of this compound at the cellular level. In the TAA-induced zebrafish model, liver injury phenotypes were directly observed. mdpi.com The use of Oil Red O staining revealed a significant increase in lipid accumulation in the liver of TAA-treated zebrafish, a finding that was ameliorated by the administration of this compound. mdpi.com

In the mouse model of alcoholic liver injury, hematoxylin–eosin (H&E) staining of liver tissue samples from the alcohol-treated group showed significant liver cell damage. researchgate.netbohrium.com In contrast, the liver histology of mice treated with this compound showed improved morphology, indicating a protective effect against alcohol-induced cellular damage. researchgate.netbohrium.com Furthermore, in a mouse model of inflammation, treatment with an extract containing this compound led to a reduction in inflammatory cell infiltration into lung tissue. nih.gov

Current Research Gaps and Future Perspectives for Rhamnetin 3 Rhamnoside

Identification of Novel Biological Targets and Mechanistic Pathways

While preliminary studies have shed light on some of the mechanistic pathways influenced by Rhamnetin (B192265) 3-rhamnoside, a comprehensive understanding of its biological targets remains incomplete. Current research indicates that its effects are mediated through several key pathways.

Recent studies have shown that Rhamnetin 3-rhamnoside can protect against acute liver injury by modulating the IKKβ/NF-κB signaling pathway. dntb.gov.uamdpi.comnih.gov In models of liver injury, the compound was found to inhibit the overactivation of this pathway, preventing the translocation of the NF-κB p65 subunit to the nucleus and thereby reducing the release of inflammatory factors. dntb.gov.uamdpi.com Concurrently, research has highlighted its ability to activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. spandidos-publications.comnih.gov This dual action on inflammatory and antioxidant pathways suggests a multi-target mechanism.

Furthermore, investigations into alcohol-induced liver damage revealed that this compound may exert its protective effects by regulating the interplay between autophagy and ferroptosis. bohrium.comresearchgate.net A future research direction involves identifying other potential molecular targets. The aglycone form, rhamnetin, has been shown to bind to c-Jun N-terminal kinase 1 (JNK1) and p38 mitogen-activated protein kinase (MAPK), suggesting that the glycoside form may have similar or unique binding partners that are yet to be discovered. acs.org

Table 1: Known Mechanistic Pathways of this compound

Pathway Observed Effect Research Model
IKKβ/NF-κB Signaling Inhibition of overactivation, reduction of inflammatory factor release. dntb.gov.uamdpi.com Thioacetamide-induced liver injury in zebrafish and HepG2 cells. dntb.gov.uamdpi.com
Nrf2 Signaling Activation, contributing to anti-inflammatory effects. spandidos-publications.comnih.gov Lipopolysaccharide-stimulated RAW264.7 macrophage cells. spandidos-publications.comnih.gov
Autophagy/Ferroptosis Inhibition of ferroptosis and induction of autophagy. researchgate.net Acute alcoholic liver injury in mice. researchgate.net

A significant gap exists in the identification of the primary protein targets and receptors with which this compound directly interacts. Future research should employ techniques such as affinity chromatography, proteomics, and computational docking studies to uncover these novel biological targets, which will provide a more precise understanding of its pharmacological profile.

Advanced Methodological Development for Isolation and Analysis

The isolation and analysis of this compound currently rely on conventional methods that present challenges for scalability and environmental sustainability. Traditional isolation from plant sources like Loranthus tanakae or gorse flower buds typically involves solvent extraction using petroleum ether, ethyl acetate, and n-butanol, followed by purification steps such as polyamide phenol (B47542) resin column chromatography. mdpi.compatsnap.comgoogle.com While effective at a laboratory scale, these methods can be time-consuming and utilize significant quantities of organic solvents. nih.gov

To overcome these limitations, there is a pressing need for advanced methodological development. Enzymatic and microbial synthesis are emerging as promising green alternatives. nih.govontosight.ai For instance, a three-enzyme cascade system has been developed for the biosynthesis of isorhamnetin-3-O-rhamnoside, demonstrating the potential for more efficient and environmentally friendly production. nih.govmdpi.com This method utilizes a rhamnosyltransferase, sucrose (B13894) synthase, and UDP-rhamnose synthase to achieve a high conversion rate. mdpi.com

For analysis, High-Performance Liquid Chromatography (HPLC) is the standard method used to identify and quantify the compound. nih.gov Future advancements could focus on the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) to improve sensitivity, reduce analysis time, and enable more comprehensive profiling of the compound in complex biological matrices. The development of standardized, scalable, and sustainable methods for both isolation and analysis is critical for advancing research and potential commercialization.

Comparative Studies with Chemically Modified Analogues

This compound is part of a larger family of flavonoid glycosides, and its biological activity is intrinsically linked to its chemical structure. The specific sugar moiety attached to the rhamnetin aglycone can significantly influence its properties. smolecule.com However, there is a notable lack of direct comparative studies between this compound and its chemically modified analogues.

For example, Rhamnetin-O(3)-neohesperidoside is reported to have enhanced biological activities compared to similar compounds due to its unique neohesperidin (B1678168) sugar group. smolecule.com Other analogues include Rhamnetin-3-O-Glucoside and Rhamnetin-3-rutinoside. ontosight.aibiosynth.com The rhamnose moiety itself is believed to be crucial for the biological activity of many glycoside compounds. mdpi.com

Future research should systematically synthesize a library of this compound analogues with modifications to the glycosidic bond or the sugar unit. These analogues should then be evaluated in head-to-head comparative studies to determine how these structural changes affect their biological activity, solubility, and bioavailability. Such studies will be invaluable for establishing structure-activity relationships (SAR) and for the rational design of more potent and specific therapeutic agents based on the rhamnetin scaffold.

Integration of Systems Biology and Omics Approaches (e.g., Transcriptomics, Proteomics, Metabolomics)

The complex interactions of natural compounds like this compound with biological systems necessitate a holistic approach for a complete mechanistic understanding. The integration of systems biology and "omics" technologies offers a powerful strategy to map the global cellular responses to this compound. nih.gov

To date, omics-based research on this compound is in its early stages. A notable study utilized high-throughput transcriptome sequencing (RNA-Seq) to analyze the biotransformation of the compound by the bacterium Rhodopseudomonas palustris. nih.gov This transcriptomic analysis identified thousands of differentially expressed genes (DEGs) involved in key metabolic pathways, including carbohydrate and energy metabolism, providing insights into how the bacterium processes the compound. nih.gov

Proteomics approaches, primarily Western blotting, have been used in a targeted manner to quantify the expression of specific proteins involved in the NF-κB and autophagy/ferroptosis pathways after treatment with this compound. mdpi.combohrium.comresearchgate.net These studies confirmed changes in the levels of proteins such as NF-κB p65, IκBα, GPX4, and Beclin-1. mdpi.comresearchgate.net

Table 2: Application of Omics in this compound Research

Omics Approach Study Focus Key Findings
Transcriptomics (RNA-Seq) Biotransformation by Rhodopseudomonas palustris. nih.gov Identified 3,360 differentially expressed genes; implicated pathways in carbohydrate and energy metabolism. nih.gov
Proteomics (Western Blot) Effect on NF-κB pathway in liver injury. mdpi.com Confirmed inhibition of NF-κB p65 phosphorylation and IκBα degradation. mdpi.com

A significant research gap is the lack of integrated, multi-omics studies. Future investigations should combine transcriptomics, proteomics, and metabolomics to create a comprehensive network-level view of the compound's effects. This systems biology approach will help identify novel pathways, understand off-target effects, and uncover biomarkers of response, accelerating the translation of this natural product into a potential therapeutic agent. nih.gov

Exploration of Synergy with Other Bioactive Compounds

The therapeutic potential of natural compounds can often be enhanced through synergistic interactions with other bioactive molecules. This approach can lead to increased efficacy, reduced required dosages, and potentially overcoming resistance mechanisms. The exploration of such synergies for this compound is a promising but largely unexplored research avenue.

Studies on closely related flavonoid glycosides provide a strong rationale for investigating these interactions. For instance, research on Rhamnetin-O(3)-neohesperidoside indicates that combining it with other flavonoids can lead to enhanced collective antioxidant activity. smolecule.com Furthermore, other flavonoids like apigenin (B1666066) and luteolin (B72000) have demonstrated synergistic effects when combined with the chemotherapy drug 5-fluorouracil (B62378) in cancer cell lines. researchgate.net

Future research should focus on systematically screening this compound in combination with other natural compounds (e.g., other flavonoids, terpenes, alkaloids) and conventional pharmaceuticals. Investigating these combinations for enhanced anti-inflammatory, antioxidant, or anticancer effects could unlock new therapeutic strategies. It is also crucial to study potential drug interactions, particularly concerning absorption and metabolism, to ensure the safety and efficacy of any future combination therapies. smolecule.com

Q & A

Q. What are the standard spectroscopic techniques for confirming the structure of Rhamnetin 3-rhamnoside in plant extracts?

this compound is typically identified using 1H NMR spectroscopy and mass spectrometry (MS) . For example, its isolation from Loranthus tanakae involved comparing spectral data (e.g., molecular ion peaks, fragmentation patterns) with literature values to confirm structural integrity. These methods ensure accurate identification of the rhamnoside moiety and flavonoid backbone .

Q. How is this compound isolated from natural sources?

Isolation often involves solvent fractionation (e.g., ethyl acetate partitioning) followed by chromatographic techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) . In studies on Acacia confusa flowers, an online RP-HPLC-DPPH system was used to screen and isolate this compound alongside other antioxidants, leveraging polarity differences for separation .

Q. What analytical methods are recommended for quantifying this compound in complex plant matrices?

Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) with multiple reaction monitoring (MRM) is widely used for quantification. For example, this method was validated for quantifying flavonoid rhamnosides in hazelnut extracts, ensuring sensitivity and specificity in complex mixtures .

Advanced Research Questions

Q. How does the C3 rhamnoside moiety influence the bioactivity of this compound compared to its aglycone form?

The rhamnoside group at the C3 position reduces radical-scavenging activity compared to the aglycone (e.g., quercetin). For instance, this compound exhibited lower DPPH and superoxide radical inhibition than quercetin, likely due to steric hindrance limiting interaction with reactive oxygen species. However, glycosylation may enhance solubility and bioavailability .

Q. What methodological considerations are critical when comparing tyrosinase inhibitory activity across flavonoid derivatives like this compound?

Key factors include:

  • Standardized controls : Ascorbic acid or kojic acid as positive controls (e.g., in Loranthus tanakae studies) .
  • Enzyme source purity : Use of recombinant human tyrosinase to minimize variability.
  • Statistical validation : Reporting p-values and confidence intervals to ensure reproducibility (per pharmaceutical research guidelines) .

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in:

  • Assay conditions : pH, temperature, and solvent systems (e.g., DMSO concentration affecting compound solubility) .
  • Compound purity : Validation via HPLC or NMR to rule out contaminants .
  • Cell models : Use of primary cells vs. immortalized lines for in vitro studies.

Q. What strategies optimize the detection of this compound in metabolomic studies using NMR or mass spectrometry?

  • NMR : Combine 1H NMR with chemometric tools like principal component analysis (PCA) to distinguish this compound in complex extracts (e.g., hazelnut metabolomics) .
  • MS/MS : Use collision-induced dissociation (CID) to generate characteristic fragmentation patterns, enabling differentiation from structurally similar flavonoids like kaempferol 3-rhamnoside .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the anti-inflammatory mechanisms of this compound?

  • In vitro models : Use LPS-stimulated macrophages to measure cytokine suppression (e.g., TNF-α, IL-6) with dose-response curves.
  • Pathway analysis : Employ Western blotting or RNA-seq to assess NF-κB or MAPK pathway modulation .
  • Controls : Include a reference inhibitor (e.g., dexamethasone) and validate results across multiple biological replicates .

Q. What statistical practices are essential when reporting bioactivity data for this compound?

  • Precision : Report means with standard deviations (SD) or standard errors (SEM) to reflect instrument precision (e.g., LC-MS quantification) .
  • Significance : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons, specifying p-value thresholds (e.g., p < 0.05) .

Structure-Activity Relationship (SAR) Considerations

Q. How does the number of hydroxyl groups on the flavonoid B-ring affect the bioactivity of this compound?

Increased hydroxylation on the B-ring correlates with enhanced antioxidant activity. For example, myricetin 3-rhamnoside (three B-ring hydroxyls) showed superior DPPH radical scavenging compared to this compound (two hydroxyls). However, excessive hydroxylation may reduce membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.